

A Comparative Guide to NSC111552 and Other SARS-CoV-2 MTase Inhibitors

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Compound of Interest

Compound Name: NSC111552

Cat. No.: B1664556

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The global effort to develop effective therapeutics against SARS-CoV-2 has led to the investigation of various viral targets, among which the methyltransferase (MTase) enzymes are of significant interest. These enzymes, particularly the non-structural protein 14 (nsp14) N7-methyltransferase, play a crucial role in the capping of viral RNA. This process is essential for viral replication, protein translation, and evasion of the host's innate immune system. Inhibiting this enzymatic activity presents a promising strategy for antiviral drug development. This guide provides a comparative analysis of **NSC111552**, a known SARS-CoV-2 nsp14 MTase inhibitor, with other recently identified inhibitors, supported by available experimental data.

Performance Comparison of SARS-CoV-2 MTase Inhibitors

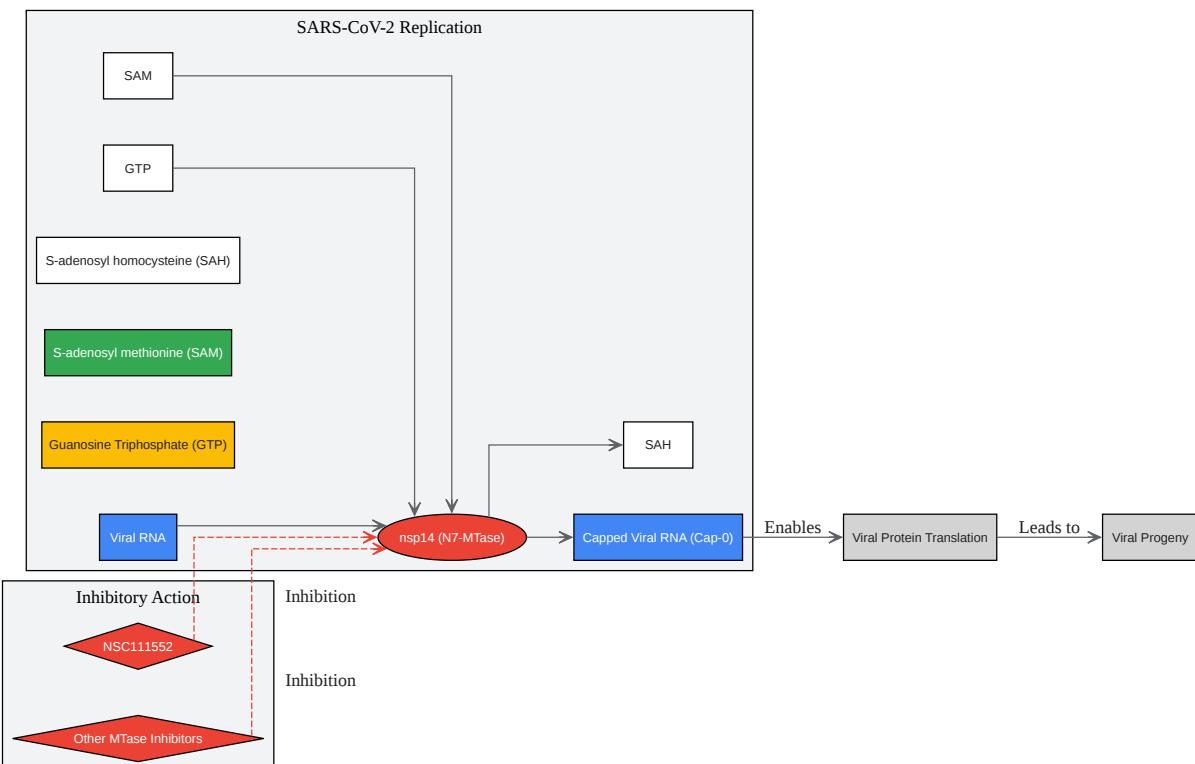
The following table summarizes the key quantitative data for **NSC111552** and other selected SARS-CoV-2 MTase inhibitors. The data includes the half-maximal inhibitory concentration (IC50) against the MTase enzyme, the half-maximal effective concentration (EC50) in cell-based antiviral assays, and the half-maximal cytotoxic concentration (CC50) to assess the therapeutic window.

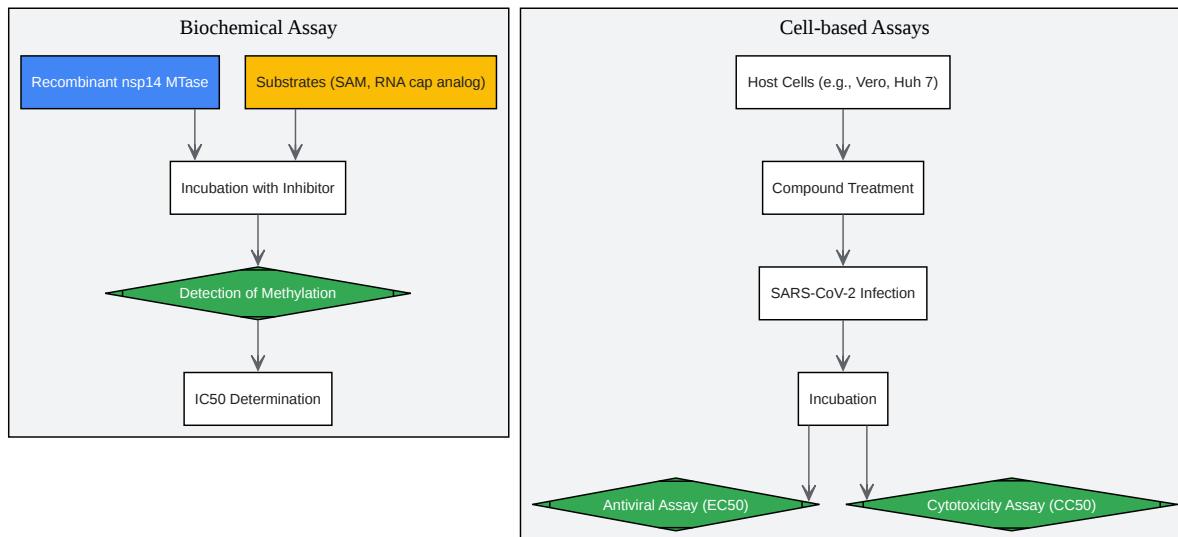
Compound	Target	IC50 (µM)	EC50 (µM)	CC50 (µM)	Selectivity Index (SI = CC50/EC 50)	Cell Line
NSC111552	SARS-CoV-2 nsp14 MTase	5.1[1]	8.5	61.8	7.27	Vero
Compound '1988'	SARS-CoV-2 nsp14 MTase	2.2[1]	Similar to Compound 4975	Similar to Compound 4975	Not Reported	Not Reported
STM969 (12q)	SARS-CoV-2 nsp14 MTase	0.019[2]	Poor in vitro antiviral performance	Not Reported	Not Reported	Vero E6 and Calu-3
Pyridostatin	SARS-CoV-2 nsp14 MTase	3.19	3.58	59.3	16.56	Huh 7

*Note: For Compound '1988', the source mentions "similar antiviral activities and cytotoxicity" to another compound (compound 4975) but does not provide specific numerical values[1]. STM969, despite its high enzymatic potency, showed poor antiviral activity in cell-based assays[2].

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.





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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

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